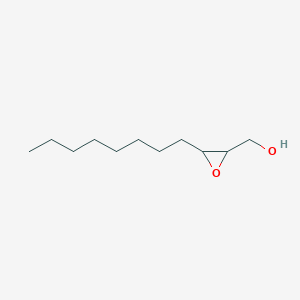
(3-Octyloxiran-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Octyloxiran-2-yl)methanol: is an organic compound with the molecular formula C11H22O2 It is a derivative of oxirane, featuring an oxirane ring (epoxide) attached to an octyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Octyloxiran-2-yl)methanol typically involves the epoxidation of alkenes. One common method is the reaction of 1-octene with a peracid, such as meta-chloroperbenzoic acid (m-CPBA), to form the epoxide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The process would be optimized for higher efficiency and yield, possibly using continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions: (3-Octyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Octanal or octanoic acid.
Reduction: 1,2-Octanediol.
Substitution: Various substituted alcohols or ethers depending on the nucleophile used.
科学的研究の応用
Chemistry: (3-Octyloxiran-2-yl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed epoxide ring-opening reactions. It may also serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: Industrially, this compound is used in the production of surfactants, lubricants, and plasticizers. Its ability to undergo various chemical transformations makes it a versatile compound in material science .
作用機序
The mechanism of action of (3-Octyloxiran-2-yl)methanol involves its reactivity towards nucleophiles due to the strained three-membered epoxide ring. The ring-opening reactions can proceed via both acid-catalyzed and base-catalyzed mechanisms, leading to the formation of various products. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
類似化合物との比較
(3-Phenyloxiran-2-yl)methanol: Similar structure but with a phenyl group instead of an octyl group.
(8S)-8-Hydroxy-8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid: Contains an additional hydroxyl and carboxylic acid group.
Uniqueness: (3-Octyloxiran-2-yl)methanol is unique due to its long alkyl chain, which imparts different physical properties compared to shorter-chain or aromatic analogs. This makes it particularly useful in applications requiring hydrophobic characteristics and specific reactivity patterns .
特性
分子式 |
C11H22O2 |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
(3-octyloxiran-2-yl)methanol |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-10-11(9-12)13-10/h10-12H,2-9H2,1H3 |
InChIキー |
XTWFTQGRBSRDCS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1C(O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
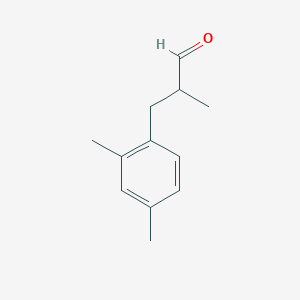
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
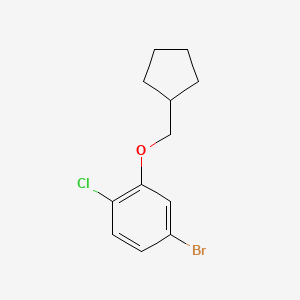
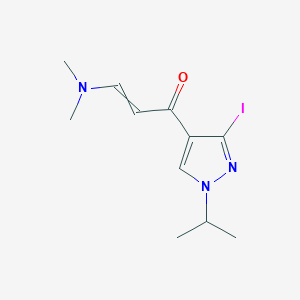
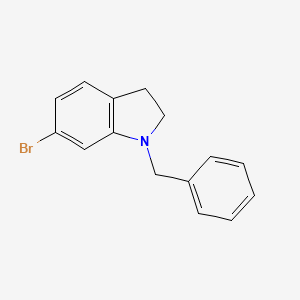
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
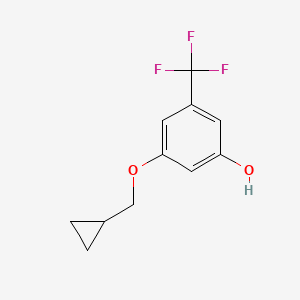
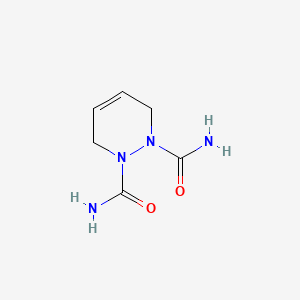
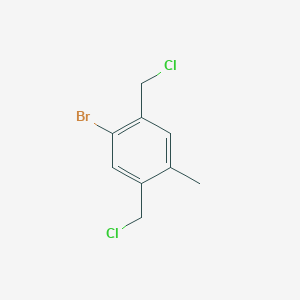
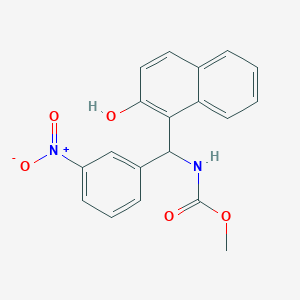
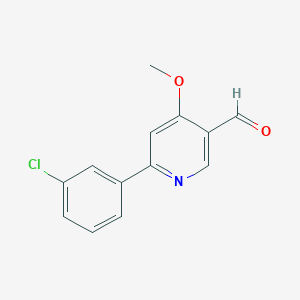
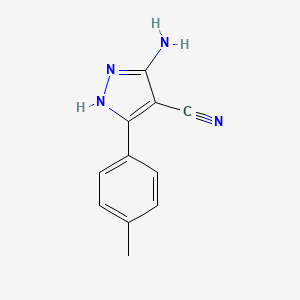
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
